2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid
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Overview
Description
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid is a compound belonging to the quinazolinone family, which are fused heterocyclic compounds known for their diverse biological activities.
Mechanism of Action
Mode of Action
It’s known that quinazolinone derivatives often interact with their targets via hydrogen bonding and aromatic interactions .
Biochemical Pathways
Quinazolinone derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some quinazolinone derivatives have been found to display inhibitory effects on the growth of certain bacterial and fungal strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . Various modifications to this reaction have been employed, including the use of formic acid or different amines instead of amides, and microwave-induced synthesis using formamide .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. For example, a green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, utilizing deep eutectic solvents (DES) and microwave-induced synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may yield derivatives with additional hydrogen atoms .
Scientific Research Applications
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid include other quinazolinone derivatives, such as:
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows it to interact with a unique set of molecular targets and pathways.
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOHJYFQSSYRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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